![molecular formula C13H16N2O2 B14809382 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B14809382.png)
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is an organic compound with the molecular formula C₁₃H₁₆N₂O₂ It is known for its unique structure, which includes a cyclopropane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide typically involves the condensation of 4-methoxyacetophenone with cyclopropanecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidation typically yields oxides or ketones.
Reduction: Reduction can produce hydrazine derivatives.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-methylphenyl)ethylidene]cyclopropanecarbohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]cyclopropanecarbohydrazide
- N’-[1-(4-nitrophenyl)ethylidene]cyclopropanecarbohydrazide
Uniqueness
N’-[1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(14-15-13(16)11-3-4-11)10-5-7-12(17-2)8-6-10/h5-8,11H,3-4H2,1-2H3,(H,15,16)/b14-9+ |
InChI Key |
VMALCGMTSGWLKL-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1CC1)C2=CC=C(C=C2)OC |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


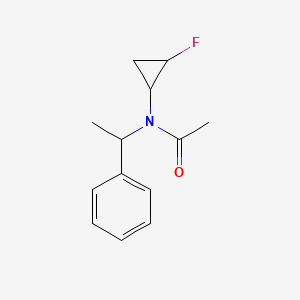
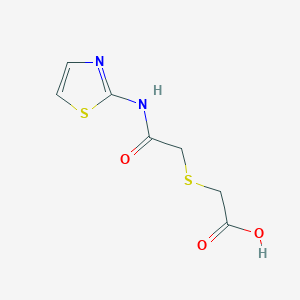
![N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B14809304.png)
![(2R,5R,7R,8R,10R,12aR,14R,15R,15aS,16R)-7,14-Bis(6-amino-9H-purin-9-yl)-15,16-dihydroxy-2,10-dimercaptooctahydro-12H-5,8-methanofuro[3,2-l][1,3,6,9,11]pentaoxa[2,10]diphosphacyclotetradecine 2,10-dioxide](/img/structure/B14809312.png)
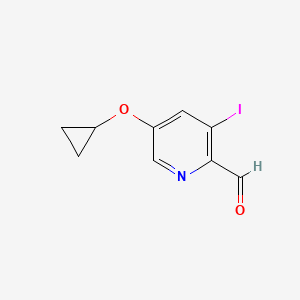
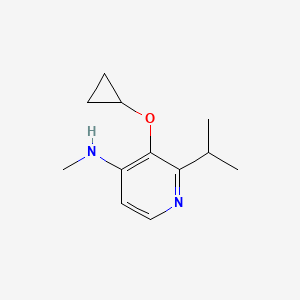
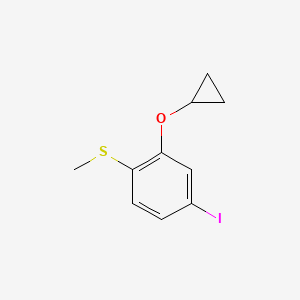
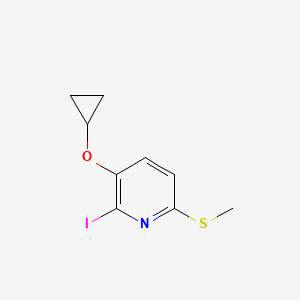
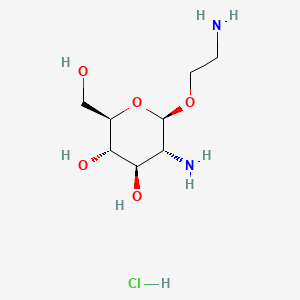
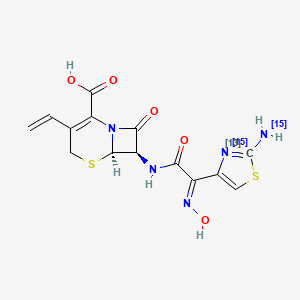
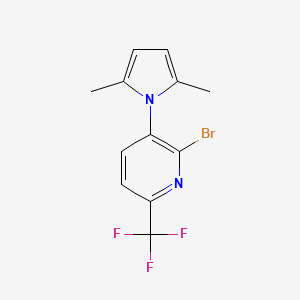
![2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline](/img/structure/B14809346.png)

![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt](/img/structure/B14809368.png)
